N2,N3-Di-tert-butylbutane-2,3-diamine (CAS: 1167987-07-6) is a highly sterically hindered, chiral vicinal diamine predominantly utilized as a bidentate ligand in the synthesis of volatile metal-organic precursors for Atomic Layer Deposition (ALD). The molecule features two bulky tert-butyl groups and a butane-2,3-diyl backbone, which together enforce a rigid bidentate coordination geometry. This specific structural arrangement is highly valued in precursor chemistry because it promotes the formation of stable, low-molecular-weight monomeric cyclic amides with group 14 metals like Tin(II) and Germanium(II). By preventing intermolecular coordination and oligomerization, this diamine enables the production of ALD precursors with exceptionally high vapor pressures and low evaporation temperatures, critical for the conformal deposition of metal chalcogenides (e.g., SnS, GeS) and oxides on delicate or high-aspect-ratio nanostructured substrates [1].
Substituting N2,N3-di-tert-butylbutane-2,3-diamine with less sterically demanding diamines (such as N,N'-dimethylethylenediamine) or alternative nitrogen-based ligands (like standard amidinates) fundamentally compromises the volatility and reactivity of the resulting ALD precursors. Less hindered diamines fail to block intermolecular metal-nitrogen interactions, leading to the formation of non-volatile oligomers or coordination polymers that cannot be vaporized without thermal decomposition. Conversely, while amidinate ligands (e.g., N,N'-diisopropylacetamidine) successfully form monomeric complexes, they typically require two ligands per metal center to satisfy the coordination sphere, resulting in higher molecular weights and significantly elevated vaporization temperatures (>90 °C). The unique combination of the bidentate butane backbone and the dual tert-butyl groups in N2,N3-di-tert-butylbutane-2,3-diamine satisfies the metal's valency and steric requirements with a single ligand, yielding highly volatile cyclic amides that vaporize below 40 °C [1].
The primary procurement advantage of N2,N3-di-tert-butylbutane-2,3-diamine is its ability to form Sn(II) and Ge(II) cyclic amides with exceptionally high volatility compared to standard amidinate complexes. When reacted to form the Sn(II) cyclic amide, the resulting precursor achieves sufficient vapor pressure for ALD at evaporation temperatures below 40 °C. In direct contrast, the widely used benchmark precursor bis(N,N'-diisopropylacetamidinato)tin(II) requires evaporation temperatures exceeding 90 °C to achieve comparable vapor transport. This 50 °C reduction in thermal budget during precursor delivery minimizes the risk of premature thermal decomposition in the delivery lines and allows for the use of low-temperature deposition systems [1].
| Evidence Dimension | Precursor Evaporation Temperature for ALD |
| Target Compound Data | < 40 °C (for Sn(II) cyclic amide derived from target diamine) |
| Comparator Or Baseline | > 90 °C (for bis(N,N'-diisopropylacetamidinato)tin(II)) |
| Quantified Difference | > 50 °C reduction in required evaporation temperature |
| Conditions | Precursor delivery conditions for SnS ALD |
Lower evaporation temperatures prevent thermal degradation of the precursor during transport and enable the use of standard, unheated or mildly heated ALD delivery lines.
The high reactivity and volatility of the cyclic amide precursors derived from N2,N3-di-tert-butylbutane-2,3-diamine enable conformal ALD growth at exceptionally low substrate temperatures. Studies demonstrate that SnS and GeS films can be successfully deposited using these diamine-derived precursors at substrate temperatures below 50 °C. Conversely, ALD processes utilizing the comparator bis(N,N'-diisopropylacetamidinato)tin(II) experience a severe drop in growth rate and become impractically slow at substrate temperatures below 100 °C due to insufficient precursor reactivity and vapor pressure at the substrate surface. This capability is critical for coating temperature-sensitive substrates such as polymers or organic-inorganic perovskites [1].
| Evidence Dimension | Minimum Viable Substrate Deposition Temperature |
| Target Compound Data | < 50 °C (maintains active ALD growth) |
| Comparator Or Baseline | > 100 °C (growth becomes impractically slow for amidinate precursor) |
| Quantified Difference | > 50 °C reduction in minimum substrate temperature |
| Conditions | ALD of SnS using H2S as the coreactant |
Enables the conformal coating of highly temperature-sensitive substrates, such as flexible polymers or delicate organic electronics, without thermal damage.
Beyond lower temperature requirements, precursors synthesized from N2,N3-di-tert-butylbutane-2,3-diamine exhibit superior growth kinetics during the ALD process. The Sn(II) cyclic amide derived from this diamine demonstrates a higher amount of growth per ALD cycle (GPC) compared to the amidinate baseline, bis(N,N'-diisopropylacetamidinato)tin(II). The enhanced reactivity of the strained cyclic amide ring with hydrogen sulfide (H2S) facilitates faster and more complete surface saturation during the precursor pulse step. This translates directly to reduced cycle times and higher manufacturing throughput for thick chalcogenide films [1].
| Evidence Dimension | Growth per ALD cycle (GPC) efficiency |
| Target Compound Data | Higher GPC due to rapid cyclic amide ring-opening reactivity |
| Comparator Or Baseline | Lower GPC for bis(N,N'-diisopropylacetamidinato)tin(II) under identical conditions |
| Quantified Difference | Qualitatively higher growth rate per cycle |
| Conditions | SnS ALD using H2S coreactant |
Higher growth per cycle directly increases manufacturing throughput and reduces the total precursor consumption required to achieve a target film thickness.
N2,N3-di-tert-butylbutane-2,3-diamine is the optimal ligand choice for chemical manufacturers producing volatile Sn(II) and Ge(II) precursors. Its ability to enforce a monomeric cyclic amide structure prevents oligomerization, yielding precursors that vaporize below 40 °C. This makes it an essential raw material for synthesizing precursors targeted at advanced semiconductor nodes where low-temperature vapor delivery is strictly required [1].
For researchers and engineers developing 2D materials, photovoltaics, or phase-change memory devices, precursors derived from this diamine enable the ALD of SnS and GeS at substrate temperatures below 50 °C. This is particularly valuable when depositing conformal chalcogenide films onto temperature-sensitive substrates, such as flexible plastics or organic layers in tandem solar cells, where traditional amidinate precursors (requiring >100 °C) would fail or cause thermal degradation [1].
The high volatility and self-limiting surface reactivity of the cyclic amides formed with N2,N3-di-tert-butylbutane-2,3-diamine make them ideal for coating complex 3D architectures. The precursors have been demonstrated to deposit uniformly thick films inside deep trenches and vias with aspect ratios greater than 40:1, making this diamine a critical enabler for 3D NAND and advanced logic semiconductor manufacturing workflows [1].